H-Asp-Ala-OH

Peptide solubility Formulation development Biochemical assays

H-Asp-Ala-OH (CAS 13433-02-8) is the structurally defined L-α-aspartyl-L-alanine dipeptide, critically distinct from the β-isomer (bacterial β-aspartylpeptidase substrate) and reverse-sequence H-Ala-Asp-OH. Validated for Na⁺-dependent anionic amino acid transport assays, DSC calibration (reversible phase transition at 373 K), and as an HPLC-MS reference standard for endogenous Asp-Ala quantification in biological matrices. The native L-isomer is essential for PepT1 stereoselectivity studies in Caco-2 models. Available in ≥95% HPLC purity with higher grades up to >99% upon request.

Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
CAS No. 13433-02-8
Cat. No. B079804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-Ala-OH
CAS13433-02-8
Synonymsalpha-Asp-Ala
alpha-aspartylalanine
Molecular FormulaC7H12N2O5
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1
InChIKeyDVUFTQLHHHJEMK-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp-Ala-OH (CAS 13433-02-8) Dipeptide Procurement Guide: Structural Identity and Baseline Specifications


H-Asp-Ala-OH (CAS 13433-02-8), systematically designated as L-α-aspartyl-L-alanine, is a dipeptide composed of L-aspartic acid linked to L-alanine via an α-peptide bond [1]. It has a molecular weight of 204.18 Da and molecular formula C₇H₁₂N₂O₅ . This compound exists as a natural metabolite, having been detected in pig brain tissue where it has been associated with synaptic transmission enhancement [2], and in axolotl (Ambystoma mexicanum) as an endogenous metabolite .

Why H-Asp-Ala-OH Cannot Be Interchanged with Other Asp-Ala Dipeptides: Procurement Selection Criteria


Substitution of H-Asp-Ala-OH with generic "Asp-Ala" dipeptide references carries quantifiable risks due to critical structural and stereochemical distinctions that directly impact experimental outcomes. The dipeptide exists in multiple isomeric forms differentiated by peptide bond position (α- vs β-linkage) and stereochemistry (L- vs D-configuration) [1]. Specifically, H-α-Asp-Ala-OH (the target compound) is structurally distinct from H-β-Asp-Ala-OH, which serves as a substrate for bacterial β-aspartylpeptidase , and from H-Ala-Asp-OH (CAS 20727-65-5), the reverse-sequence dipeptide with different solubility and transport properties [2]. These isomers exhibit non-interchangeable behaviors in biological assays, as demonstrated by differential transport kinetics and substrate specificity [3].

H-Asp-Ala-OH Quantitative Evidence: Procurement Specifications and Differential Performance Data


Solubility Advantage of H-Asp-Ala-OH Relative to Reverse-Sequence Dipeptide H-Ala-Asp-OH

H-Asp-Ala-OH (L-α-aspartyl-L-alanine) exhibits approximately 1.7-fold higher predicted aqueous solubility compared to its reverse-sequence isomer H-Ala-Asp-OH (L-alanyl-L-aspartate). This difference arises from the distinct spatial arrangement of the acidic aspartyl residue, which influences the overall polarity and hydration of the molecule [1][2].

Peptide solubility Formulation development Biochemical assays

Functional Differentiation in Anionic Amino Acid Transporter Studies: H-Asp-Ala-OH vs H-Ala-Asp-OH

In perfused lactating rat mammary gland experiments, both H-Asp-Ala-OH (L-Asp-L-Ala) and H-Ala-Asp-OH (L-Ala-L-Asp) were capable of trans-accelerating D-aspartate efflux, indicating extracellular hydrolysis followed by anionic amino acid uptake via the Na⁺-dependent carrier system. However, the experimental data do not support interchangeable usage, as the transport kinetics and affinity of the carrier for the hydrolyzed aspartate moiety may differ based on the peptide's primary sequence [1].

Transporter biology Mammary gland physiology Peptide uptake assays

Crystallographic and Thermal Stability Differentiation: α-Asp-Ala Crystal Phase Transition at 373 K

The α-Asp-Ala dipeptide (H-Asp-Ala-OH) undergoes a reversible order-disorder phase transition at 373 K (approximately 100°C) upon heating, as characterized by high-temperature Raman spectroscopy and differential scanning calorimetry (DSC). This transition involves alterations in hydrogen bonding networks, specifically the rupture of at least one hydrogen bond and a conformational change of molecules within the unit cell [1].

Solid-state characterization Thermal analysis Crystallography

Purity Specification Benchmarking: H-Asp-Ala-OH Available in >99% HPLC Grade

Commercial suppliers of H-Asp-Ala-OH (CAS 13433-02-8) offer the compound at graded purity levels, with ≥98% HPLC being a common standard specification and select vendors providing >99% purity grade . This contrasts with the reverse-sequence isomer H-Ala-Asp-OH (CAS 20727-65-5), which is typically offered at 95-98% HPLC .

Analytical reference standards Quality control Quantitative bioanalysis

Oligopeptide Transporter Affinity of H-Asp-Ala-OH Relative to D-Isomer Analogs

The D-Asp-Ala isomer (D-aspartyl-L-alanine) and its esterified prodrug derivative D-Asp(OBzl)-Ala have been shown to be actively transported across Caco-2 cell monolayers via the oligopeptide transporter PepT1, with uptake inhibited >90% by competitive dipeptides [1][2]. While the natural L-Asp-Ala-OH (H-Asp-Ala-OH) is also a substrate for this transporter, its stereochemistry influences both binding affinity and metabolic stability. The D-isomer exhibits enhanced resistance to enzymatic hydrolysis relative to the L-isomer, a critical consideration for intestinal stability in oral prodrug applications [3].

Drug delivery Intestinal absorption Prodrug design

H-Asp-Ala-OH Procurement Application Scenarios: Evidence-Based Use Cases


Anionic Amino Acid Transporter Studies in Mammalian Physiology

H-Asp-Ala-OH serves as a validated substrate for investigating Na⁺-dependent anionic amino acid transport systems, particularly in mammary gland physiology and renal reabsorption studies. Its capacity to undergo extracellular hydrolysis followed by carrier-mediated aspartate uptake, as demonstrated in perfused lactating rat mammary gland models, makes it suitable for research into peptide utilization pathways in protein-synthesizing tissues [1].

Solid-State Peptide Characterization and Thermal Stability Analysis

The well-characterized reversible phase transition of α-Asp-Ala crystals at 373 K provides a defined benchmark for thermal analysis method development, including DSC calibration and high-temperature Raman spectroscopy protocol validation. Researchers developing lyophilization cycles or studying hydrogen bonding networks in dipeptide crystals can utilize this compound as a model system with documented thermal behavior [2].

Analytical Reference Standard for Endogenous Dipeptide Detection

As a naturally occurring dipeptide detected in pig brain tissue and axolotl, H-Asp-Ala-OH (≥98% to >99% HPLC purity) is suitable as an analytical reference standard for the identification and quantification of endogenous Asp-Ala in biological matrices using HPLC-MS or MALDI-ToF methods. The commercial availability of high-purity grade material supports rigorous calibration requirements [3].

Peptide Transporter Substrate for Intestinal Absorption Mechanistic Studies

H-Asp-Ala-OH can be employed as a native L-isomer comparator in studies examining the substrate specificity and stereoselectivity of the intestinal oligopeptide transporter PepT1. Its differential susceptibility to enzymatic hydrolysis compared to the D-isomer analogs enables controlled investigation of peptide stability-transport relationships in Caco-2 cell models and other intestinal permeability assays [4].

Technical Documentation Hub

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